molecular formula C18H22N2O3 B2752824 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(m-tolyl)urea CAS No. 1795485-10-7

1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(m-tolyl)urea

Cat. No.: B2752824
CAS No.: 1795485-10-7
M. Wt: 314.385
InChI Key: WMKFXJILPZFOAF-UHFFFAOYSA-N
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Description

1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(m-tolyl)urea is an organic compound characterized by the presence of methoxy groups and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(m-tolyl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxyphenylacetonitrile and m-toluidine.

    Formation of Intermediate: The nitrile group of 2-methoxyphenylacetonitrile is reduced to the corresponding amine using hydrogenation or other reducing agents like lithium aluminum hydride.

    Urea Formation: The resulting amine is then reacted with an isocyanate derivative of m-toluidine under mild conditions to form the urea linkage.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The urea linkage can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Methoxybenzoic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(m-tolyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(m-tolyl)urea exerts its effects involves:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)-3-(m-tolyl)urea: Lacks the additional methoxy group, which may affect its reactivity and biological activity.

    1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-phenylurea: Substitution of the m-tolyl group with a phenyl group can lead to different chemical and biological properties.

Uniqueness

1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(m-tolyl)urea is unique due to the presence of multiple methoxy groups and the specific urea linkage, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

1-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3-(3-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-13-7-6-8-14(11-13)20-18(21)19-12-17(23-3)15-9-4-5-10-16(15)22-2/h4-11,17H,12H2,1-3H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKFXJILPZFOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCC(C2=CC=CC=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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